![molecular formula C12H11N7 B043438 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline CAS No. 210100-59-7](/img/structure/B43438.png)
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
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Overview
Description
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (2-Azido-3,7,8-TMIQ) is a heterocyclic compound belonging to the class of quinoxalines. It is a highly reactive compound and has been widely studied due to its unique properties. 2-Azido-3,7,8-TMIQ has been used in various scientific research applications, such as drug design, synthesis, and biochemistry.
Scientific Research Applications
Impedimetric Chemosensing
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline: has been utilized in the development of molecularly imprinted polymer (MIP) films for the selective impedimetric chemosensing of carcinogenic heterocyclic aromatic amines in pork . This application is significant in food safety, as it aids in the detection of potential carcinogens in processed meats.
Proteomics Research
This compound is an analog of 7,8-DiMeIQx, a known carcinogen and food mutagen. It is available for purchase as a specialty product for proteomics research, indicating its use in the study of proteins and their functions .
Cell Metabolism Activity Assays
In biochemistry, it serves as a reagent for assessing cell viability and activity. This is done by measuring the reduction of cytochrome C, which is a crucial aspect of cellular respiration and metabolism .
Mutagenesis Studies
The compound is active in bacterial systems for mutagenesis studies, such as the Ames test, and is also involved in DNA repair tests in liver cells. This highlights its role in understanding the mutagenic potential of chemicals and their effects on DNA repair mechanisms .
Environmental Science
While specific applications in environmental science are not directly mentioned, the compound’s role in food safety and mutagenesis research implies its relevance in studying environmental contaminants and their biological impacts .
Analytical Chemistry
The compound’s properties make it suitable for analytical chemistry applications, where it can be used as a standard or reagent in various chemical analyses to understand more about its behavior and interactions with other substances .
Mechanism of Action
Target of Action
It is an analog of 7,8-dimelqz, a known carcinogen and food mutagen
Mode of Action
As an analog of 7,8-DiMelQz, it may interact with cellular components in a similar manner, potentially leading to mutations
Biochemical Pathways
Given its potential mutagenic properties, it may impact pathways related to DNA replication and repair . The downstream effects of such interactions could include genetic mutations and potentially carcinogenesis, but more research is needed to confirm these hypotheses.
Result of Action
As an analog of 7,8-dimelqz, it may have mutagenic effects, potentially leading to genetic mutations and carcinogenesis .
properties
IUPAC Name |
2-azido-3,7,8-trimethylimidazo[4,5-f]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(17-18-13)19(9)3/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDGZXLRDRKKGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N=[N+]=[N-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402366 |
Source
|
Record name | 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | |
CAS RN |
210100-59-7 |
Source
|
Record name | 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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